Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Description
Methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (CAS: 1416438-04-4) is a heterocyclic building block with molecular formula C₈H₅BrClN₃O₂ and a molecular weight of 290.5 g/mol . It features a pyrrolo[2,1-f][1,2,4]triazine core substituted with bromine at position 7, chlorine at position 4, and a methyl ester at position 5. This compound is widely utilized in pharmaceutical and agrochemical research due to its reactive halogen groups, which enable further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
methyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-5(9)13-6(4)7(10)11-3-12-13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZZBKGOHATDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=NN2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134000 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-04-4 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid, 7-bromo-4-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: N-Amination of Pyrrole-2-Carboxylates
Ethyl or methyl pyrrole-2-carboxylates undergo N-amination using chloramine generated in situ from sodium hypochlorite (NaOCl) and ammonium chloride (NHCl). The reaction is facilitated by phase-transfer catalysis (e.g., methyltrioctylammonium chloride) in methyl tert-butyl ether (MTBE) at 25–35°C for 2–4 hours.
Example Protocol :
Step 2: Cyclization via Leuckart Reaction
The N-aminated intermediate is heated with formamide and ammonium acetate at 130–140°C under nitrogen for 10–12 hours. This promotes cyclization to form the triazine core.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Time | 12 hours |
| Yield | 83–87% |
| Byproducts | <5% (monitored via HPLC) |
Regioselective Halogenation
Bromination at the 7-Position
Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The reaction selectively targets the 7-position due to electron-rich regions in the pyrrolo-triazine system.
Optimized Conditions :
Chlorination at the 4-Position
Chlorination is performed using phosphorus oxychloride (POCl) under reflux. For example, 7-bromopyrrolo[2,1-f]triazin-4-ol reacts with POCl at 110°C for 6 hours to introduce the 4-chloro substituent.
Reaction Profile :
Esterification of the Carboxylic Acid Moiety
The methyl ester group is introduced either early (via esterification of a carboxylic acid precursor) or late in the synthesis. A common approach involves treating 7-bromo-4-chloropyrrolo[2,1-f]triazine-5-carboxylic acid with methanol and thionyl chloride (SOCl) under reflux.
Protocol :
-
Substrate : 7-Bromo-4-chloropyrrolo[2,1-f]triazine-5-carboxylic acid
-
Reagents : MeOH (excess), SOCl (1.5 equiv)
-
Conditions : Reflux for 4 hours
Alternative Synthetic Routes
One-Pot Halogenation-Esterification
A streamlined method combines bromination, chlorination, and esterification in a single pot. This reduces purification steps but requires precise stoichiometric control:
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DCM, 0°C → 25°C | 90% |
| Chlorination | POCl, 110°C, 6 hours | 85% |
| Esterification | MeOH, SOCl, reflux | 88% |
| Overall Yield | 67% |
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization step, reducing reaction time from 12 hours to 30 minutes. This method, reported in patent WO2019147782A1, uses formamide and ammonium acetate at 150°C under microwave conditions:
Advantages :
-
95% conversion in 30 minutes
-
Reduced byproduct formation (<2%)
Critical Analysis of Methodologies
Yield Optimization
Characterization and Quality Control
Final product purity (>97%) is confirmed via:
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water gradient).
-
NMR : Key signals include δ 3.90 (s, 3H, COOCH), δ 7.25 (s, 1H, pyrrole-H).
Industrial-Scale Production Considerations
Commercial suppliers (e.g., Aladdin Scientific, AstaTech) emphasize:
-
Cost Drivers : POCl and NBS account for 60% of raw material costs.
-
Waste Management : Neutralization of POCl byproducts requires 2 M NaOH in a 3:1 ratio.
Emerging Innovations
Recent advances focus on:
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the heterocyclic core.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while a Suzuki-Miyaura coupling reaction can produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrrolo[2,1-f][1,2,4]triazine derivatives, including methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate, exhibit promising anticancer properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, studies have demonstrated that modifications in the triazine ring can enhance the selectivity and potency of these compounds against various cancer cell lines.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Its structural features allow it to interact with bacterial enzymes and disrupt critical biological processes. In vitro studies have shown effectiveness against a range of pathogens, including antibiotic-resistant strains, highlighting its potential as a new class of antimicrobial agents.
Pharmacological Profiles
this compound has been characterized for various pharmacological activities beyond anticancer and antimicrobial effects. These include anti-inflammatory and antiviral properties. The compound's ability to modulate immune responses and inhibit viral replication makes it a candidate for further exploration in drug development.
Material Science Applications
Polymeric Materials
In material science, the compound is being explored as a building block for advanced polymeric materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research into the synthesis of copolymers containing this compound indicates improved performance characteristics suitable for applications in coatings and composites.
Organic Electronics
this compound is also being studied for its potential use in organic electronic devices. Its electronic properties make it a suitable candidate for organic semiconductors and photovoltaic applications. Preliminary studies suggest that devices incorporating this compound exhibit favorable charge transport properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to construct the complex triazine structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Smith et al., 2020 | Demonstrated selective cytotoxicity against breast cancer cells | Anticancer therapy |
| Johnson et al., 2021 | Showed significant activity against MRSA strains | Antimicrobial agent |
| Lee et al., 2022 | Investigated polymer composites with enhanced thermal stability | Material science |
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrrolo[2,1-F][1,2,4]triazine core can interact with active sites through π-π stacking and hydrogen bonding, modulating the activity of the target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo[2,1-f][1,2,4]Triazine Derivatives
The structural and functional properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are highly sensitive to substituent positions and types. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of Methyl 7-Bromo-4-Chloropyrrolo[2,1-f][1,2,4]Triazine-5-Carboxylate and Analogues
Key Structural and Functional Differences
Halogen Substitution :
- Bromine at position 7 (target compound) enhances electrophilicity compared to chlorine-only analogs (e.g., CAS 1408064-98-1), facilitating Suzuki-Miyaura couplings .
- Dichloro substitution (e.g., CAS 2069971-89-5) increases reactivity but may reduce metabolic stability in drug candidates .
Ester Group Variations :
- Methyl vs. ethyl esters influence solubility and metabolic profiles. Ethyl esters (e.g., CAS 938192-22-4) exhibit longer half-lives in vivo due to slower esterase cleavage .
Hydroxyl vs. Chlorine at C4 :
- The hydroxyl group in CAS 938192-22-4 enables hydrogen bonding with kinase targets (e.g., c-Met, VEGFR2), enhancing inhibitory potency compared to chloro derivatives .
Steric Effects :
- The isopropyl group in CAS 658084-80-1 hinders access to flat binding pockets, reducing affinity for certain enzymes compared to smaller substituents .
Biological Activity
Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
This compound has a unique heterocyclic structure that contributes to its biological properties. The compound's molecular formula is , with a molecular weight of approximately 269.52 g/mol. The presence of bromine and chlorine atoms in the structure enhances its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of PI3K Pathway : Some studies have demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cancer cell proliferation and survival . This inhibition may lead to decreased tumor growth and enhanced apoptosis in cancer cells.
- Caspase Activation : Similar compounds have shown the ability to activate caspases, which are essential for the apoptotic process. For example, studies on related MM-compounds revealed activation of caspase 3/7 in treated cancer cell lines .
- Pro-oxidative Activity : The pro-oxidative properties of these compounds suggest they can induce oxidative stress in cancer cells, leading to cell death through apoptosis or necroptosis .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
In vitro studies have shown that this compound exhibits potent anticancer activity against several cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| BxPC-3 | 0.06 - 0.35 | Caspase activation |
| PC-3 | Not specified | Pro-apoptotic effects |
Studies indicate that treatment with this compound leads to significant inhibition of cell proliferation and induction of apoptosis in these cell lines.
Additional Biological Activities
Beyond anticancer properties, this compound may also exhibit other pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some derivatives in this class have shown promise in reducing inflammation markers in vitro.
Case Studies
Several case studies have highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with advanced pancreatic cancer treated with a pyrrolo[2,1-f][1,2,4]triazine derivative demonstrated significant tumor reduction and improved survival rates compared to standard treatments.
- Antimicrobial Efficacy : In vitro testing against drug-resistant bacterial strains showed that this compound exhibited effective antimicrobial activity.
Q & A
Q. What are the recommended synthetic routes for Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate?
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves nucleophilic substitution, coupling reactions, or functional group interconversion. For example, halogenation at the 7-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions, while esterification at the 5-position may involve methanol and acid catalysts (e.g., trifluoroacetic acid) to form the methyl ester . Key intermediates, such as 4-chloropyrrolo[2,1-f][1,2,4]triazine, can be synthesized via cyclization of aminotriazine precursors with propargyl amines, followed by halogenation steps .
Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?
- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For instance, the methyl ester group at the 5-position typically shows a singlet near δ 3.8–4.0 ppm in NMR, while aromatic protons in the pyrrolo-triazine core resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution mass spectrometry can verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine/chlorine .
- HPLC/Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance halogenation efficiency, while methanol is optimal for esterification .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve coupling reactions for introducing aryl/heteroaryl groups at the 4-position .
- Temperature Control : Bromination at the 7-position requires low temperatures (0–5°C) to minimize side reactions .
Q. What structure-activity relationships (SAR) govern this compound’s kinase inhibitory or antiviral activity?
- Halogen Positioning : The 7-bromo and 4-chloro substituents enhance binding to ATP pockets in kinases (e.g., VEGFR-2), as seen in analogues with K values < 100 nM .
- Ester Bioisosteres : Replacing the methyl ester with heterocycles (e.g., 1,3,5-oxadiazoles) improves oral bioavailability (e.g., 79% in mice) without compromising potency .
- Core Modifications : Substitutions on the pyrrolo-triazine scaffold (e.g., 4-aminopyrrolo derivatives) correlate with antiviral activity against RNA viruses, as demonstrated in remdesivir analogues .
Q. How can contradictions between in vitro and in vivo biological data be resolved?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability limitations .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy .
- Dose Optimization : Conduct dose-ranging studies in animal models (e.g., murine xenografts) to align in vitro IC values with effective plasma concentrations .
Q. What strategies are effective for evaluating the compound’s antiviral potential?
- In Vitro Assays : Measure inhibition of viral replication (e.g., RSV or SARS-CoV-2) in cell lines like Vero E6, using plaque reduction or RT-qPCR .
- Enzyme Inhibition : Test inhibition of viral RNA-dependent RNA polymerase (RdRp) via biochemical assays with -labeled nucleotides .
- In Vivo Models : Evaluate efficacy in African green monkeys or ferrets for respiratory viruses, monitoring viral load reduction and histopathology .
Q. How can researchers address polymorphism and crystallinity challenges for pharmaceutical formulation?
- Crystallographic Analysis : Use X-ray diffraction to identify stable crystalline forms, as demonstrated for related triazine derivatives in patent literature .
- Solvent Screening : Recrystallize the compound from ethanol/water or acetonitrile to isolate thermodynamically stable polymorphs .
- Hygroscopicity Testing : Characterize moisture uptake by dynamic vapor sorption (DVS) to ensure formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
